molecular formula C13H11N3O2 B2595143 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine CAS No. 344277-36-7

4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine

Cat. No. B2595143
CAS RN: 344277-36-7
M. Wt: 241.25
InChI Key: UKOMGFGVJPNCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The structure of pyrazole derivatives can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .


Chemical Reactions Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Donor-acceptor-dyes with extended conjugation, such as D–π–A–π–D type, are actively investigated for use in near-infrared (NIR) OLEDs. The synthesized compound, 4,4′-([1,2,5]thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), falls into this category. Researchers have explored its luminescent properties and suitability for OLEDs .

Dye-Sensitized Solar Cells (DSSCs)

The ultrahigh electron-deficient building block [1,2,5]thiadiazolo[3,4-d]pyridazine plays a crucial role in DSSCs. Incorporating this compound into D–A–D luminophores can enhance solar cell efficiency .

Low-Bandgap Conjugated Polymers

The pyridazine ring in [1,2,5]thiadiazolo[3,4-d]pyridazine contributes to low-bandgap conjugated polymers. These materials find applications in organic electronics, including field-effect transistors and photovoltaic devices .

Drug Discovery

The pyridazine heterocycle, which is part of this compound, possesses unique physicochemical properties. Its weak basicity, high dipole moment, and dual hydrogen-bonding capacity make it relevant in drug-target interactions .

Optical Communication

Materials emitting in the NIR region are crucial for optical communication. The narrow energy gap of [1,2,5]thiadiazolo[3,4-d]pyridazine-based compounds makes them suitable for this purpose .

Night Vision Devices and Sensors

The compound’s properties also make it valuable for night vision devices and sensors, where sensitivity in the NIR range is essential .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. As a general rule, laboratory chemicals should be handled with care, and appropriate safety measures should be taken .

Future Directions

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the development of new pyrazole derivatives could be a promising direction for future research .

properties

IUPAC Name

4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-12-11(7-18-16-12)13(15-14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOMGFGVJPNCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CON=C12)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325662
Record name 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

344277-36-7
Record name 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.